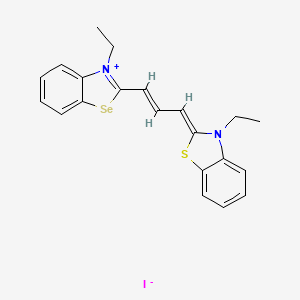

3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide is a complex organic compound with the molecular formula C21H21IN2Se2. This compound is known for its unique structure, which includes both benzothiazolium and benzoselenazolium moieties. It has a molecular weight of 586.22931 g/mol .

Preparation Methods

The synthesis of 3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide typically involves the reaction of selenium ethers with iodine ethylene. This reaction is carried out under controlled laboratory conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide has several scientific research applications:

Chemistry: It is used as an organic catalyst in various chemical reactions involving selenium.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biological effects. These interactions can result in the modulation of cellular processes, such as cell growth and apoptosis .

Comparison with Similar Compounds

3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide can be compared with other similar compounds, such as:

3-Ethyl-2-(3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl)-iodide: This compound has a similar structure but differs in the position and type of substituents.

3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)benzoselenazolium bromide: This compound is similar but contains a bromide ion instead of an iodide ion.

The uniqueness of this compound lies in its specific combination of benzothiazolium and benzoselenazolium moieties, which confer distinct chemical and biological properties.

Biological Activity

3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide, also known as 3.3'-Diethylselenacarbocyanine iodide, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, featuring both benzothiazole and selenazole moieties, suggests a diverse range of biological interactions.

- Molecular Formula : C22H23IN2Se2

- Molecular Weight : 600.25 g/mol

- CAS Number : 7310-87-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and nucleic acids. The presence of the selenazole group is particularly noteworthy, as selenium-containing compounds are known for their antioxidant properties and potential to induce apoptosis in cancer cells.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various microbial strains. The compound has shown promising results in inhibiting both bacterial and fungal growth.

Table 1: Antimicrobial Activity Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

These results indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria and fungi.

Anticancer Activity

The anticancer potential of the compound has also been explored in various cancer cell lines. Studies indicate that it may induce cell cycle arrest and apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Breast Cancer Cell Line (MCF-7)

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µg/mL.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

- Mechanistic Insights : Western blot analysis showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).

Properties

CAS No. |

32835-32-8 |

|---|---|

Molecular Formula |

C21H21IN2SSe |

Molecular Weight |

539.3 g/mol |

IUPAC Name |

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoselenazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |

InChI |

InChI=1S/C21H21N2SSe.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

XQBWIWSPKBQVAW-UHFFFAOYSA-M |

Isomeric SMILES |

CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=[N+](C4=CC=CC=C4[Se]3)CC.[I-] |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4[Se]3)CC.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.